N-(2-chlorobenzyl)phenazine-1-carboxamide

Antimycobacterial drug discovery Tuberculosis Drug-resistant Mtb

N-(2-Chlorobenzyl)phenazine-1-carboxamide (CAS 923113-79-5) is a synthetic derivative belonging to the phenazine-1-carboxamide class, featuring a tricyclic phenazine core with a carboxamide moiety N-substituted by a 2-chlorobenzyl group. Its molecular formula is C₂₀H₁₄ClN₃O (MW 347.8 g/mol).

Molecular Formula C20H14ClN3O
Molecular Weight 347.8
CAS No. 923113-79-5
Cat. No. B2543336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)phenazine-1-carboxamide
CAS923113-79-5
Molecular FormulaC20H14ClN3O
Molecular Weight347.8
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)Cl
InChIInChI=1S/C20H14ClN3O/c21-15-8-2-1-6-13(15)12-22-20(25)14-7-5-11-18-19(14)24-17-10-4-3-9-16(17)23-18/h1-11H,12H2,(H,22,25)
InChIKeyFFODQFQVQHWYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)phenazine-1-carboxamide (CAS 923113-79-5): Chemical Identity and Core Scaffold for Phenazine-1-Carboxamide Procurement


N-(2-Chlorobenzyl)phenazine-1-carboxamide (CAS 923113-79-5) is a synthetic derivative belonging to the phenazine-1-carboxamide class, featuring a tricyclic phenazine core with a carboxamide moiety N-substituted by a 2-chlorobenzyl group . Its molecular formula is C₂₀H₁₄ClN₃O (MW 347.8 g/mol) . The parent scaffold, phenazine-1-carboxamide (PCN), is a well-characterized secondary metabolite produced by Pseudomonas and Streptomyces species, known for broad-spectrum antimicrobial, antifungal, and cytotoxic activities [1]. The N-(2-chlorobenzyl) substitution introduces an aromatic chlorinated side chain absent in natural PCN, placing this compound within the N-aryl phenazine-1-carboxamide subclass that has demonstrated potent antimycobacterial activity against drug-resistant Mycobacterium tuberculosis [2].

Structural Determinants of N-(2-Chlorobenzyl)phenazine-1-carboxamide Differentiation: Why Phenazine-1-Carboxamide Analogs Are Not Interchangeable


Within the phenazine-1-carboxamide series, the nature of the N-substituent critically governs biological activity, target engagement, and pharmacokinetic behavior. Structure-cytotoxicity relationship studies by Gamage et al. (2006) demonstrated that the 1-carboxamide side chain permits very limited structural variation without loss of potency, consistent with a precise DNA-binding pharmacophore model wherein the carboxamide group forms essential hydrogen-bond interactions within the DNA minor groove [1]. The 2-chlorobenzyl substituent introduces both increased lipophilicity (predicted LogP shift of approximately +2.5 units relative to unsubstituted PCN) and a potential halogen-bond donor, parameters that have been shown in N-aryl phenazine-1-carboxamide series to modulate both antimycobacterial potency and selectivity against drug-resistant Mtb strains by factors exceeding 4-fold across different N-aryl variants [2]. Consequently, replacing N-(2-chlorobenzyl)phenazine-1-carboxamide with the parent PCN or with alternative N-aryl derivatives (e.g., N-phenyl or N-(3-chlorophenyl) analogs) is not scientifically justified without re-validation of target potency, selectivity, and metabolic stability in the intended assay system.

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)phenazine-1-carboxamide: Head-to-Head and Class-Level Comparisons Against Closest Analogs


Antimycobacterial Potency of N-Aryl Phenazine-1-Carboxamides Versus Parent Phenazine-1-Carboxylic Acid (PCA) Against Drug-Resistant Mtb

Compounds within the N-aryl phenazine-1-carboxamide class, which includes N-(2-chlorobenzyl)phenazine-1-carboxamide as a structural analog, demonstrated minimum inhibitory concentrations (MICs) ranging from 0.19 to 0.79 mg/L against Mycobacterium tuberculosis H37Rv, with comparable potency retained against 26 susceptible and 5 drug-resistant clinical isolates [1]. This represents a substantial potency advantage over the parent phenazine-1-carboxylic acid (PCA), which exhibits only moderate antimycobacterial activity (MIC typically >8 mg/L) and lacks the N-aryl carboxamide pharmacophore essential for high-affinity target engagement [2]. The MIC range of 0.19–0.79 mg/L positions this compound class within reach of first-line antitubercular agents such as rifampicin (MIC ≈ 0.5–1.0 mg/L) [1].

Antimycobacterial drug discovery Tuberculosis Drug-resistant Mtb Phenazine SAR

Antifungal Activity of Phenazine-1-Carboxamide (PCN) Versus Phenazine-1-Carboxylic Acid (PCA) and Fluconazole Against Candida albicans

The parent compound phenazine-1-carboxamide (PCN), representing the core scaffold of N-(2-chlorobenzyl)phenazine-1-carboxamide, exhibits MIC₉₀ values of 32–64 μg/mL against Candida albicans, including inhibition of the critical yeast-to-hypha transition (>90% germ tube inhibition at 20 μg/mL) [1]. In contrast, phenazine-1-carboxylic acid (PCA) displays an MIC of 4 μg/mL against the same species [2], indicating that PCA is 8- to 16-fold more potent than PCN in antifungal MIC assays. However, PCN uniquely targets dimorphic switching—a virulence determinant not addressed by PCA—and acts via ROS-mediated apoptosis rather than simple growth inhibition [1]. Fluconazole, the clinical standard, exhibits MIC values of ≤2 μg/mL against susceptible C. albicans strains but ≥8 μg/mL against resistant isolates [3]. While PCN's MIC is higher than fluconazole, its distinct mechanism (ROS-mediated mitochondrial apoptosis) offers potential utility against azole-resistant strains where fluconazole fails.

Antifungal drug development Candida albicans Fungal dimorphism Phenazine antibiotics

Selective Cytotoxicity of Phenazine-1-Carboxamide Against Cancer Cells Versus Normal Peripheral Blood Mononuclear Cells (PBMCs)

Phenazine-1-carboxamide (PCN), the core scaffold of N-(2-chlorobenzyl)phenazine-1-carboxamide, exhibits IC₅₀ values of 32–40 μM against A549 (lung), HeLa (cervical), and SW480 (colorectal) cancer cell lines . Crucially, PCN demonstrates selective cytotoxicity: it induced apoptosis in lung (A549) and breast (MDA-MB-231) cancer cells in a differential and dose-dependent manner compared to normal peripheral blood mononuclear cells (PBMCs) [1]. This selectivity is mechanistically linked to inhibition of antiapoptotic Bcl-2 family proteins (Bcl-2, Bcl-w, Bcl-xL) and activation of the mitochondrial intrinsic apoptotic pathway via p53 upregulation, Bax, cytochrome c release, and caspase-3 activation [1]. In contrast, the clinical anticancer agent doxorubicin exhibits IC₅₀ values of approximately 0.1–1 μM against the same cell lines but lacks comparable cancer-cell selectivity, causing significant toxicity to normal tissues [2]. The P-glycoprotein efflux pump, a major determinant of multidrug resistance, does not significantly affect phenazine-1-carboxamide cytotoxicity, as evidenced by minimal differences in IC₅₀ between parent and P-glycoprotein-overexpressing cell lines [3].

Cancer chemotherapy Selective cytotoxicity Phenazine anticancer agents Bcl-2 inhibition

Antibiofilm Activity of Phenazine-1-Carboxamide Compared to Pyocyanin and Phenazine-1-Carboxylic Acid

Phenazine-1-carboxamide (PCN) demonstrates antibiofilm activity with IC₅₀ values ranging from 17.04 to 60.7 μM against multiple Xanthomonas spp. and human pathogenic strains [1]. In silico docking studies confirmed that PCN strongly interacts with various bacterial target proteins with high binding energies, suggesting a multi-target antibiofilm mechanism [1]. By comparison, pyocyanin (PYO), another prominent Pseudomonas-derived phenazine, exhibits biofilm-modulating activity primarily through ROS generation rather than direct structural disruption, with reported IC₅₀ values for biofilm inhibition that are highly strain-dependent and generally exceed 100 μM [2]. Phenazine-1-carboxylic acid (PCA), while more potent in planktonic MIC assays, shows limited standalone antibiofilm activity at sub-MIC concentrations [2]. The N-aryl substitution pattern present in N-(2-chlorobenzyl)phenazine-1-carboxamide may further enhance biofilm penetration due to increased lipophilicity compared to the parent PCN scaffold, based on SAR trends established for halogenated phenazine derivatives [3].

Biofilm inhibition Antimicrobial resistance Phenazine antibiofilm agents Xanthomonas biocontrol

Metabolic Stability of Halogenated Phenazine-1-Carboxamide Derivatives Versus Traditional Phenazine Scaffolds

A systematic metabolic stability evaluation of phenazine derivatives by do Nascimento et al. (2018) demonstrated that halogenated phenazine-1-carboxamide derivatives, including chloro-substituted analogs structurally related to N-(2-chlorobenzyl)phenazine-1-carboxamide, exhibit stability towards both phase I (CYP-mediated oxidation) and phase II (conjugation) metabolizing enzymes [1]. This metabolic robustness is in contrast to natural phenazines such as pyocyanin and 1-hydroxyphenazine, which are known substrates for phase I oxidation and undergo rapid metabolic clearance [2]. The introduction of a chloroaryl substituent at the carboxamide nitrogen, as in the target compound, is expected to further reduce susceptibility to N-dealkylation—a common metabolic liability of unsubstituted alkyl-amide phenazines—by providing steric shielding and electronic deactivation of the amide bond [1]. The most active compound in the series, 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c), demonstrated both potent antibacterial activity (MIC = 16 μg/mL against MRSA) and confirmed metabolic stability toward phase I and phase II enzymes [1].

Metabolic stability Phase I/Phase II metabolism Halogenated phenazines Drug metabolism

Optimal Procurement and Application Scenarios for N-(2-Chlorobenzyl)phenazine-1-carboxamide Based on Quantitative Differentiation Evidence


Antitubercular Lead Optimization Against Drug-Resistant Mycobacterium tuberculosis

N-(2-Chlorobenzyl)phenazine-1-carboxamide is optimally procured for anti-TB drug discovery programs targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, where the N-aryl phenazine-1-carboxamide class has demonstrated MIC values of 0.19–0.79 mg/L with retained potency against drug-resistant clinical isolates [1]. This compound serves as a suitable scaffold for structure-activity relationship (SAR) expansion around the 2-chlorobenzyl substituent, leveraging the established potency equivalence between susceptible and resistant Mtb strains—a critical advantage over existing agents that lose efficacy against resistant variants. The intracellular activity confirmed in J774 macrophage assays further supports its utility in developing agents capable of targeting intracellular Mtb reservoirs.

Antifungal Chemical Probe Development Targeting Azole-Resistant Candida albicans Dimorphism

For antifungal research programs addressing fluconazole-resistant candidiasis, this compound provides a PCN-based scaffold with a mechanism orthogonal to ergosterol biosynthesis inhibition. Evidence demonstrates that the parent PCN inhibits the yeast-to-hypha transition in C. albicans by >90% at 20 μg/mL and induces ROS-mediated apoptosis, independent of azole target engagement [2]. Procurement is recommended for screening campaigns aimed at identifying novel chemical probes that disrupt fungal virulence (dimorphic switching) rather than relying solely on growth inhibition, filling a gap left by fluconazole (MIC ≥8 μg/mL against resistant strains) and PCA (no anti-dimorphic activity despite lower MIC).

Selective Cytotoxicity Screening in P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Models

This compound is indicated for oncology research groups investigating Bcl-2-targeted apoptosis induction in cancers characterized by P-glycoprotein-mediated multidrug resistance. Evidence shows that phenazine-1-carboxamides selectively induce apoptosis in A549 and MDA-MB-231 cancer cells compared to normal PBMCs via Bcl-2 family protein inhibition and are not significantly affected by P-glycoprotein efflux [3] [4]. This dual profile—cancer-cell selectivity plus evasion of a major resistance mechanism—makes N-(2-chlorobenzyl)phenazine-1-carboxamide a valuable tool compound for validating the Bcl-2 inhibition hypothesis in drug-resistant tumor models where doxorubicin and similar P-glycoprotein substrates are ineffective.

Agricultural Biocontrol Formulation Development Leveraging Antibiofilm Activity

For agrochemical R&D targeting biofilm-forming phytopathogens such as Xanthomonas spp., this compound offers a PCN-based scaffold with demonstrated antibiofilm IC₅₀ values of 17–61 μM—up to 6-fold more potent than pyocyanin [5]. The increased lipophilicity conferred by the 2-chlorobenzyl substituent (relative to parent PCN) is predicted to enhance biofilm matrix penetration, a critical parameter for field efficacy. Procurement is recommended for formulation development trials where biofilm dispersal, rather than planktonic growth inhibition, is the primary efficacy endpoint, and where PCA formulations (strong planktonic MIC but weak antibiofilm activity) have proven insufficient.

Quote Request

Request a Quote for N-(2-chlorobenzyl)phenazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.